molecular formula C18H19NO3 B12939736 5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole

5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole

Cat. No.: B12939736
M. Wt: 297.3 g/mol
InChI Key: KVZGDHNIUIVCIB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the benzyloxy and methoxyethoxy groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-1H-indole: Lacks the methoxyethoxy group, which may result in different chemical and biological properties.

    6-(2-Methoxyethoxy)-1H-indole:

    5-(Methoxy)-6-(2-methoxyethoxy)-1H-indole: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.

Uniqueness

5-(Benzyloxy)-6-(2-methoxyethoxy)-1H-indole is unique due to the presence of both benzyloxy and methoxyethoxy groups, which confer distinct chemical properties and potential applications. Its dual substituents allow for a broader range of chemical reactions and interactions compared to similar compounds.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

6-(2-methoxyethoxy)-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C18H19NO3/c1-20-9-10-21-18-12-16-15(7-8-19-16)11-17(18)22-13-14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3

InChI Key

KVZGDHNIUIVCIB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3

Origin of Product

United States

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